N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide
Description
"N,N,4-Trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide" is a structurally complex heterocyclic compound featuring a thiazole-5-carboxamide core linked to a 6-methylimidazo[2,1-b]thiazole moiety via a propanamido bridge. The imidazo[2,1-b]thiazole system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties . The compound’s carboxamide group and N,N,4-trimethyl substituents likely enhance its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N,N,4-trimethyl-2-[3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-9-7-21-11(8-24-16(21)17-9)5-6-12(22)19-15-18-10(2)13(25-15)14(23)20(3)4/h7-8H,5-6H2,1-4H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSNTMBVYHANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)NC3=NC(=C(S3)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiazole derivatives with imidazo[2,1-b]thiazole moieties. The structural characteristics of the compound can be analyzed using various spectroscopic techniques such as IR and NMR spectroscopy, which confirm the presence of functional groups critical for its biological activity.
Biological Activities
1. Anticancer Activity:
Research indicates that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit promising anticancer properties. For instance, derivatives have shown selective inhibition against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound under discussion has been evaluated for its cytotoxic effects against several cancer types, demonstrating significant activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
2. Antimicrobial Activity:
The compound has also been tested for antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses significant antibacterial properties, particularly against resistant strains.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.06 | 0.12 |
| Escherichia coli | 0.12 | 0.24 |
| Bacillus cereus | 0.12 | 0.23 |
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazole derivatives:
- A study by Ulusoy Güzeldemirci and Gürsoy demonstrated that thiazole derivatives exhibited varying degrees of inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial agents .
- Another research indicated that thiazole-based compounds could inhibit IMPDH activity in cancer cells, leading to reduced proliferation and enhanced clinical responses in chronic myeloid leukemia patients .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and its biological targets. These studies reveal that the compound binds effectively to active sites of key enzymes involved in cancer progression and microbial resistance, suggesting a mechanism by which it exerts its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole Derivatives
The closest structural analogs include ND-12025 (2,6-dimethyl-N-((6-(3-(trifluoromethyl)phenoxy)pyridine-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide), which shares the imidazo[2,1-b]thiazole-5-carboxamide core but differs in its substituents. Synthetically, both compounds rely on coupling reactions between amines and preformed imidazothiazole intermediates, suggesting similar synthetic accessibility .
Thiazole-5-carboxamide Analogs
Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () exhibit structural similarity in the thiazole-carboxamide moiety but replace the imidazothiazole with a pyridinyl group. These analogs demonstrate the importance of the carboxamide group in facilitating hydrogen bonding with biological targets. Modifications at the 4-position (e.g., methyl or aryl groups) influence potency, as seen in analogs with IC50 values in the low micromolar range against cancer cell lines .
Thiazole Derivatives with Anticancer Activity
highlights 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and its derivatives, which exhibit potent anticancer activity (e.g., compound 7b, IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells). Unlike the target compound, these derivatives incorporate thiadiazole or thioamide functionalities, which may enhance DNA intercalation or enzyme inhibition.
Triazole- and Benzoimidazole-containing Compounds
Compounds such as 9c (), which integrate triazole and benzoimidazole rings, demonstrate how heterocyclic diversity affects bioactivity. While the target compound lacks a triazole group, its imidazothiazole-propanamido-thiazole architecture may offer similar conformational rigidity, improving binding to hydrophobic enzyme pockets . Benzoimidazole derivatives often exhibit enhanced aromatic stacking interactions, a feature the target compound may partially replicate through its methyl-substituted imidazothiazole .
Thiadiazole Derivatives
Thiadiazole derivatives (e.g., 6a–g , ) synthesized from thiazole precursors highlight the role of sulfur-containing heterocycles in modulating redox activity and cytotoxicity. These compounds, however, lack the imidazothiazole-propanamido linkage, which may confer distinct pharmacokinetic advantages (e.g., prolonged half-life) to the target compound .
Structural and Activity Comparison Table
Structure-Activity Relationship (SAR) Insights
- Imidazothiazole Core : Enhances interaction with ATP-binding pockets in kinases due to planar aromaticity .
- Propanamido Linker: May improve solubility and reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethylphenoxy in ND-12025) .
- N,N,4-Trimethyl Group : Likely increases metabolic stability by blocking oxidative degradation sites.
- Thiazole-5-carboxamide : Facilitates hydrogen bonding with residues in target proteins, as seen in pyridinyl analogs .
Preparation Methods
Formation of Imidazo[2,1-b]Thiazole Core
A mixture of 2-amino-6-methylthiazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in 1,2-dimethoxyethane undergoes cyclization at 90°C for 8–12 hours. The reaction proceeds via nucleophilic attack of the thiazole amine on the β-keto ester, followed by dehydration to yield 6-methylimidazo[2,1-b]thiazole-3-carboxylate (Yield: 78–85%).
Introduction of Propanoyl Side Chain
The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2M, 60°C, 4h), then converted to the acid chloride with thionyl chloride (reflux, 3h). Treatment with malonic acid in the presence of AlCl₃ facilitates Friedel-Crafts acylation, introducing the propanoyl chain at position 3. Purification via silica gel chromatography yields 6-methylimidazo[2,1-b]thiazol-3-ylpropanoic acid (Yield: 65–72%).
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.65 (s, 3H, CH₃), 2.92 (t, 2H, CH₂), 3.15 (t, 2H, CH₂), 7.45 (s, 1H, aromatic).
- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₀H₁₁N₂O₂S: 239.0589; found: 239.0592.
Synthesis of N,N,4-Trimethylthiazole-5-Carboxamide
The thiazole-5-carboxamide fragment is constructed via Hantzsch thiazole synthesis followed by amidation.
Thiazole Ring Formation
A mixture of N,N-dimethylthiourea (1.0 equiv), methyl 4-methyl-3-oxopentanoate (1.1 equiv), and bromine (1.05 equiv) in ethanol undergoes cyclization at 70°C for 6 hours. The reaction forms 4-methylthiazole-5-carboxylic acid methyl ester (Yield: 82%).
Amidation with Dimethylamine
The ester is saponified using LiOH (2M, 25°C, 2h) to the carboxylic acid, which is activated with EDCI (1.2 equiv) and DMAP (0.2 equiv) in DCM. Coupling with dimethylamine (2.0 equiv) at 0–5°C for 12 hours yields N,N,4-trimethylthiazole-5-carboxamide (Yield: 88%).
Key Characterization Data :
- ¹³C NMR (101 MHz, CDCl₃): δ 21.4 (CH₃), 35.8 (N(CH₃)₂), 122.5 (C-S), 158.2 (C=O).
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O = 70:30).
Coupling of Fragments via Propanamido Linker
The final step involves amide bond formation between the imidazo[2,1-b]thiazole propanoic acid and the thiazole-5-carboxamide.
Activation and Coupling
6-Methylimidazo[2,1-b]thiazol-3-ylpropanoic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in anhydrous DCM to form the acid chloride. This intermediate is reacted with N,N,4-trimethylthiazole-5-carboxamide (1.1 equiv) in the presence of triethylamine (2.5 equiv) at −10°C for 1 hour, followed by stirring at 25°C for 24 hours. The crude product is purified via recrystallization (EtOAc/hexanes) to yield the title compound (Yield: 74%).
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.62 (s, 3H, CH₃), 2.88 (s, 6H, N(CH₃)₂), 3.02 (t, 2H, CH₂), 3.24 (t, 2H, CH₂), 7.41 (s, 1H, aromatic), 8.12 (s, 1H, NH).
- LC-MS : m/z [M+H]⁺ = 434.2 (calcd. 434.1).
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A patent-derived method employs α-acetyl-γ-butyrolactone as a precursor for simultaneous thiazole and imidazo[2,1-b]thiazole formation. Chlorination with Cl₂ under UV light yields 3-chloroacetylpropanol, which condenses with ammonium salts to form the imidazo[2,1-b]thiazole-thiazole hybrid. Oxidation with O₂ at 5–12°C provides the target compound in 68% yield.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces the propanamido linker after constructing both heterocycles. Aryl boronic ester derivatives of the imidazo[2,1-b]thiazole react with brominated thiazole-5-carboxamide in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 90°C.
Optimization and Challenges
- Regioselectivity : Friedel-Crafts acylation at position 3 of the imidazo[2,1-b]thiazole is favored due to electron-donating methyl groups.
- Side Reactions : Over-oxidation during imidazo[2,1-b]thiazole synthesis is mitigated by low-temperature (−10°C) O₂ exposure.
- Purification : Silica gel chromatography with EtOAc/hexanes (1:3) effectively separates regioisomers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
